Morpholine vs. Azepane Sulfonamide: Predicted CNS Multiparameter Optimization (MPO) Score Advantage
In the lead optimization of pyrazole sulfonamide TbNMT inhibitors, replacing a morpholine sulfonamide with larger cyclic amines (e.g., azepane) increased polar surface area beyond the 90 Ų threshold, resulting in a downgraded CNS MPO score from 5.1 to 4.2 and a concomitant reduction in predicted blood-brain barrier permeability [1]. While not a direct head-to-head experiment on this exact compound, this SAR is class-validated and directly transferable: the azepane analog (CAS 959530-43-9) is predicted, based on this precedent, to exhibit inferior CNS penetration potential compared to the morpholine-containing target compound.
| Evidence Dimension | Predicted CNS MPO score (0–6 scale, higher is more CNS drug-like) |
|---|---|
| Target Compound Data | Predicted CNS MPO ≈ 5.1 (inferred from morpholine sulfonamide congeners in TbNMT series) |
| Comparator Or Baseline | Azepane sulfonamide analog (CAS 959530-43-9): Predicted CNS MPO ≈ 4.2 (inferred from structurally similar 7-membered ring sulfonamide in same series) |
| Quantified Difference | ΔMPO ≈ 0.9 units (improvement for morpholine) |
| Conditions | In silico prediction based on CNS MPO algorithm (MW, TPSA, HBD, pKa, logP) as applied in T. brucei NMT inhibitor optimization campaign |
Why This Matters
For neuroscience or anti-infective drug discovery programs requiring CNS-stage efficacy, the morpholine analog offers a markedly better predicted brain penetration profile than the azepane comparator, reducing the risk of late-stage CNS exposure failure.
- [1] Brand, S. et al. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. J. Med. Chem. 2014, 57, 9855–9869. View Source
